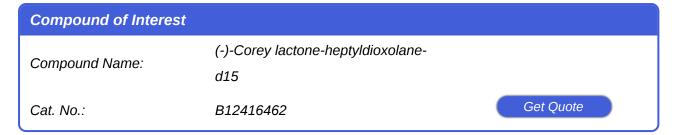


# (-)-Corey lactone-heptyldioxolane-d15 chemical structure

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# Technical Guide: (-)-Corey Lactone-Heptyldioxolane-d15

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **(-)-Corey lactone-heptyldioxolane-d15**, a deuterated derivative of a Corey lactone intermediate. This compound is primarily utilized as a stable isotope-labeled internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification of prostaglandin F2 $\alpha$  analogs like Latanoprost.

## **Chemical Structure and Properties**

(-)-Corey lactone-heptyldioxolane-d15 is a synthetic derivative of the well-known (-)-Corey lactone diol. The structure features the core bicyclic lactone system, with the C-11 hydroxyl group protected by a 4-phenylbenzoyl group and the lower side chain precursor modified to incorporate a deuterated heptyl group protected as a dioxolane. This specific deuteration (d15) on the heptyl chain provides a significant mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Name: (3aR,4R,5R,6aS)-4-(2-(2-(heptyl-d15)-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate



Stereochemistry: The stereochemical integrity of the Corey lactone core is crucial for its use in synthesizing biologically active prostaglandins and their analogs. The designated stereochemistry is (3aR,4R,5R,6aS).

### **Physicochemical and Spectroscopic Data**

The following table summarizes key quantitative data for (-)-Corey lactone-heptyldioxolane-d15.

Property	Value
CAS Number	1217629-12-3
Molecular Formula	C32H25D15O6
Molecular Weight	541.78 g/mol
Monoisotopic Mass	541.4193 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, DMSO, and DMF
Purity (Isotopic)	>99% Deuterium incorporation
Purity (Chemical)	>98%
Storage	Store at -20°C for long-term stability.

## **Experimental Protocols**

The synthesis of **(-)-Corey lactone-heptyldioxolane-d15** is a multi-step process starting from the readily available (-)-Corey lactone diol. The following is a representative experimental protocol based on established prostaglandin synthesis methodologies.

### **Synthesis Workflow Diagram**



Starting Material

(-)-Corey Lactone Diol

4-Phenylbenzoyl chloride, Pyridine

Synthetic Steps

Step 1: Selective Protection of C-11 Hydroxyl

PCC or Swern Oxidation

Step 2: Oxidation of Primary Alcohol to Aldehyde

Deuterated Wittig Reagent

Step 3: Wittig or Horner-Wadsworth-Emmons Reaction

Synthesis Workflow for (-)-Corey Lactone-Heptyldioxolane-d15  $\,$ 

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Step 4: Dioxolane Formation

Final Froduct

(-)-Corey Lactone-Heptyldioxolane-d15

Caption: A diagram illustrating the key steps in the synthesis of the target molecule.

Ethylene glycol, p-TsOH



### **Step 1: Selective Protection of the C-11 Hydroxyl Group**

- Dissolve (-)-Corey lactone diol in anhydrous pyridine under an inert atmosphere (e.g., argon).
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of 4-phenylbenzoyl chloride in anhydrous dichloromethane.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield (-)-Corey lactone 4-phenylbenzoate alcohol.

### **Step 2: Oxidation of the Primary Alcohol**

- Prepare a solution of the protected Corey lactone from Step 1 in anhydrous dichloromethane in a flask under an inert atmosphere.
- Add pyridinium chlorochromate (PCC) or perform a Swern oxidation.
- Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate to obtain the crude aldehyde, which is typically used in the next step without further purification.

# Step 3: Attachment of the Deuterated Side Chain (Horner-Wadsworth-Emmons Reaction)



- Prepare the deuterated phosphonate ylide by reacting dimethyl (2-oxoheptyld15)phosphonate with a strong base like sodium hydride in anhydrous THF at 0°C.
- Add a solution of the aldehyde from Step 2 in THF to the ylide solution at 0°C.
- Allow the reaction to stir at room temperature for 4-6 hours.
- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography to yield the enone intermediate.

### **Step 4: Dioxolane Formation**

- Dissolve the enone from Step 3 in toluene.
- Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product, (-)-Corey lactone-heptyldioxolane-d15.

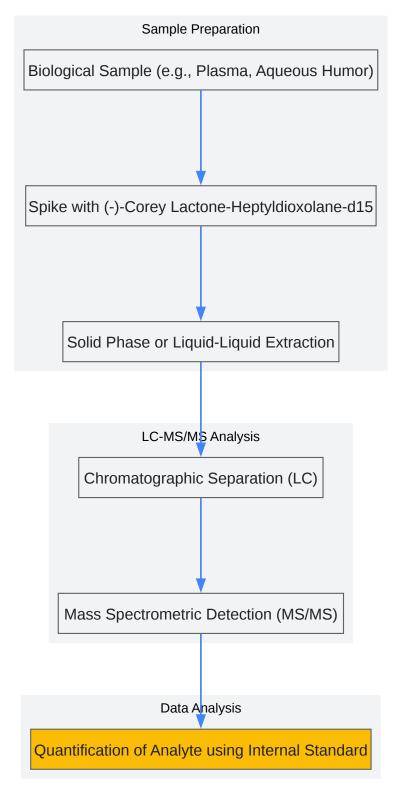
### **Application in Bioanalysis**

The primary application of **(-)-Corey lactone-heptyldioxolane-d15** is as an internal standard for the quantification of prostaglandin analogs in biological matrices.

# Logical Workflow for Use as an Internal Standard



#### Workflow for Use as an Internal Standard



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Caption: A diagram showing the use of the labeled compound in a bioanalytical workflow.



### Conclusion

(-)-Corey lactone-heptyldioxolane-d15 is a valuable and highly specific tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its well-defined structure, high isotopic purity, and chemical properties make it an excellent internal standard for the accurate and precise quantification of related prostaglandin analogs in complex biological samples. The synthetic route, while multi-stepped, relies on well-established chemical transformations in prostaglandin chemistry.

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